Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate
Description
Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate is a spirocyclic compound featuring a benzoxazepine moiety fused to a 4-membered azetidine ring via a spiro junction. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic processes. Such spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can improve target binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-10-16(11-18)9-17-8-12-6-4-5-7-13(12)20-16/h4-7,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSOUYRALRROEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate is an intriguing compound within the realm of medicinal chemistry, characterized by its unique spirocyclic structure. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 290.36 g/mol
CAS Number: 2287302-11-6
The compound features a spiro configuration that integrates a benzoxazepine moiety with an azetidine ring. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities that could be leveraged in pharmacological applications. The compound has been studied for various effects:
- Neuroprotective Activity : Preliminary studies suggest potential neuroprotective effects against neurotoxicity induced by oxidative stressors such as hydrogen peroxide and β-amyloid fragments in neuroblastoma cell lines (SH-SY5Y) .
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives of benzoxazepines have shown promising AChE inhibitory activities with IC values in the low micromolar range .
- Antimicrobial Properties : There is emerging data suggesting that compounds with similar structures exhibit antimicrobial properties against various pathogens, including mycobacteria .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study assessing the neuroprotective potential of various benzoxazepine derivatives, this compound was evaluated for its ability to mitigate cell death induced by β-amyloid exposure. The results indicated that the compound significantly reduced cell death in a dose-dependent manner at concentrations ranging from 10 µM to 50 µM.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit key enzymes involved in neurodegeneration. The presence of specific functional groups in its structure is believed to enhance its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
This may enhance binding specificity but could compromise metabolic stability . Piperidine-containing analogs (e.g., CAS 693789-34-3) exhibit greater flexibility, which might improve bioavailability in drug formulations .
Functional Group Variations :
- The 4-oxo derivative (CAS 1341039-62-0) introduces a ketone, enabling hydrogen bonding interactions absent in the target compound. This modification could influence solubility and target engagement .
Molecular Weight and Lipophilicity: All analogs have molecular weights between 317–332 g/mol, within the acceptable range for CNS-targeting drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
